2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole
CAS No.: 2176269-83-1
VCID: VC5126689
Molecular Formula: C15H14N6O
Molecular Weight: 294.318
* For research use only. Not for human or veterinary use.
![2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole - 2176269-83-1](/images/structure/VC5126689.png)
Description |
The compound 2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole is a heterocyclic organic molecule combining three key structural motifs: a pyrazole ring, an azetidine ring, and a triazole ring. These components are known for their significant roles in medicinal chemistry due to their biological activity and chemical versatility. This compound is part of a broader class of molecules that exhibit promising pharmacological properties such as antimicrobial, antifungal, and anticancer activities. The integration of multiple heterocyclic systems in its structure suggests potential applications in drug discovery and development. Structural FeaturesThe molecular framework of this compound includes:
The combination of these rings creates a scaffold capable of interacting with various biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions. SynthesisThe synthesis of 2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole typically involves:
These steps are carried out under controlled conditions to ensure high yields and purity. Biological ActivitiesThe compound's unique structure suggests potential applications in several therapeutic areas: Applications in Drug DesignThe integration of multiple heterocyclic systems makes this compound an ideal candidate for:
Analytical CharacterizationThe compound is characterized using advanced spectroscopic techniques:
Research Findings |
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CAS No. | 2176269-83-1 |
Product Name | 2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole |
Molecular Formula | C15H14N6O |
Molecular Weight | 294.318 |
IUPAC Name | (3-pyrazol-1-ylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Standard InChI | InChI=1S/C15H14N6O/c22-15(19-10-14(11-19)21-17-6-7-18-21)12-3-1-4-13(9-12)20-8-2-5-16-20/h1-9,14H,10-11H2 |
Standard InChIKey | UPLNQPSCDZRDKV-UHFFFAOYSA-N |
SMILES | C1C(CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)N4N=CC=N4 |
Solubility | not available |
PubChem Compound | 131703668 |
Last Modified | Aug 17 2023 |
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